Giredestrant
説明
Giredestrant (also known as GDC-9545) is a potent, orally bioavailable, nonsteroidal oral selective estrogen receptor degrader (SERD) agent . It antagonizes the effects of estrogens via competitive binding to the ligand-binding-domain (LBD) of both wild-type and mutant ER with nanomolar potency . It is being studied in breast cancer, rare ovarian cancer, and endometrial cancers .
Molecular Structure Analysis
Giredestrant has a chemical formula of C27H31F5N4O and an exact mass of 522.24 . It is a non-steroidal estrogen receptor (ER) ligand .Chemical Reactions Analysis
Giredestrant is a potent, orally bioavailable, small-molecule selective estrogen receptor antagonist and degrader (SERD) that is being developed for the treatment of patients with estrogen receptor (ER)-positive breast cancer . In vitro, giredestrant was primarily metabolized by UGT1A4 .科学的研究の応用
Cardiac Safety and Exercise Tolerance
A phase Ia/b study of Giredestrant demonstrated no clinically relevant cardiac effects at a 100 mg dose, which is higher than the phase III dose of 30 mg. This study was pivotal in assessing the cardiac safety and exercise tolerance of Giredestrant in patients with estrogen receptor-positive, HER2-negative locally advanced/metastatic breast cancer (Neilan et al., 2022).
Chromatin Remodeling in Breast Cancer
Giredestrant induces significant chromatin remodeling in hormone receptor-positive (HR+) breast cancer models. This includes the activation of cis-regulatory elements bound by FOXA1 and GATA3. The study highlights the potential of Giredestrant to alter the chromatin landscape and thus change the transcriptional profile of cells, possibly contributing to its anti-proliferative response (Ahmed et al., 2023).
Neoadjuvant Therapy in Early Breast Cancer
Giredestrant has shown promising results as neoadjuvant therapy in postmenopausal women with estrogen receptor–positive, HER2-negative, untreated early breast cancer. This study underlined the efficacy of Giredestrant in achieving greater suppression of Ki67, a marker of cell proliferation, compared to anastrozole, highlighting its potential in early-stage breast cancer treatment (Fasching et al., 2022).
Single-Agent Activity in Advanced Breast Cancer
Giredestrant exhibits promising single-agent activity in advanced breast cancer, particularly in patients with ER-positive, HER2-negative breast cancer. This research emphasized its efficacy regardless of prior treatments and ESR1 mutation status (Jhaveri, 2021).
Preoperative Pharmacodynamic and Biologic Activity
A preoperative window-of-opportunity study of Giredestrant in postmenopausal patients with estrogen receptor-positive, HER2-negative operable breast cancer showed that Giredestrant effectively inhibits estrogen receptor signaling and cell proliferation. It was well-tolerated and exhibited consistent pharmacodynamic and biologic activity across different doses (Moore et al., 2021).
Biomarker Analyses in Advanced Breast Cancer
In the context of advanced breast cancer, giredestrant demonstrated favorable outcomes in terms of progression-free survival, clinical benefit rate, and objective response rate across various subgroups, particularly in patients with ESR1-mutated tumors. This study supports the continued investigation of Giredestrant in hormone receptor-positive breast cancer (Lim et al., 2023).
将来の方向性
Giredestrant has shown early evidence of safety and efficacy in the phase I, non-comparative study setting . The phase III persevERA (NCT04546009) and evERA (NCT05306340) trials are ongoing to evaluate the efficacy and safety profiles of GDC-9545 combined with palbociclib and everolimus in ER+/HER2− .
特性
IUPAC Name |
3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCXHIKRWBIQMD-AKJBCIBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31F5N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Giredestrant | |
CAS RN |
1953133-47-5 | |
Record name | Giredestrant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953133475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GIREDESTRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28P3DU6DB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。